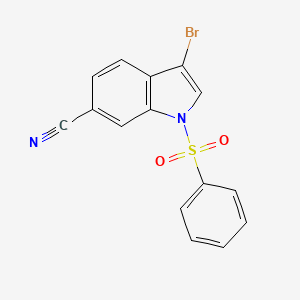
6-Chloro-4-methoxy-2-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methoxy-2-methylnicotinic acid is a chemical compound with the molecular formula C8H8ClNO3. It is a derivative of nicotinic acid, which is known for its role in various biological processes. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the nicotinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-2-methylnicotinic acid typically involves the chlorination of 4-methoxy-2-methylnicotinic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial synthesis of 4-methoxy-2-methylnicotinic acid followed by chlorination. The reaction parameters are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-2-methylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 6-amino-4-methoxy-2-methylnicotinic acid.
Oxidation: Formation of 6-chloro-4-formyl-2-methylnicotinic acid.
Reduction: Formation of 6-chloro-4-methoxy-2-methylaminonicotinic acid.
Scientific Research Applications
6-Chloro-4-methoxy-2-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxy-2-methylnicotinic acid involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methoxy-4-methylnicotinic acid
- 4-Methoxy-2-methylnicotinic acid
- 6-Chloro-4-methylnicotinic acid
Uniqueness
6-Chloro-4-methoxy-2-methylnicotinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
6-chloro-4-methoxy-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-4-7(8(11)12)5(13-2)3-6(9)10-4/h3H,1-2H3,(H,11,12) |
InChI Key |
RCUFJWNGVBGVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)

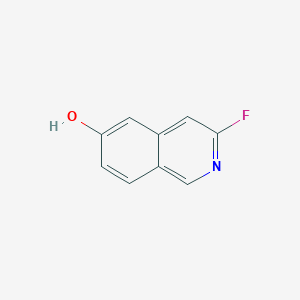

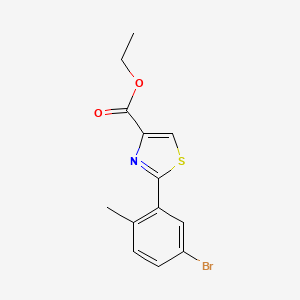
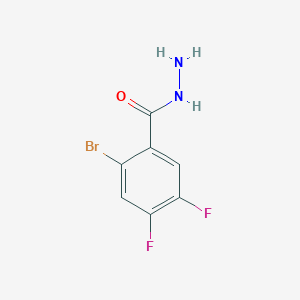
![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
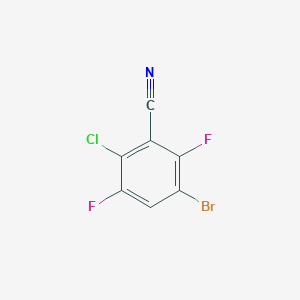
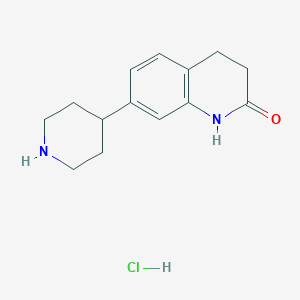
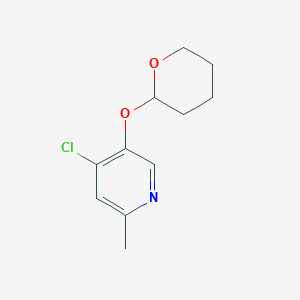
![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)

